

A Spectroscopic Showdown: Unmasking the Isomers of Fluorinated Iodoaniline

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Compound of Interest

Compound Name: 2-Fluoro-4-iodoaniline

Cat. No.: B146158

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular compounds is paramount. The isomeric variations of fluorinated iodoanilines, key building blocks in medicinal chemistry and materials science, present a unique analytical challenge. While sharing the same molecular formula, their distinct atomic arrangements lead to subtle yet significant differences in their spectroscopic signatures. This guide provides a comprehensive comparison of fluorinated iodoaniline isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate their unambiguous identification.

This comparative analysis delves into the characteristic spectroscopic features of various fluorinated iodoaniline isomers, offering a clear framework for their differentiation. By presenting quantitative data in a structured format and detailing the experimental protocols, this guide serves as a practical resource for chemists and analysts.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for different isomers of fluorinated iodoaniline. These values provide a quantitative basis for distinguishing between the isomers.

Isomer	Spectroscopic Data
2-Fluoro-4-iodoaniline	¹ H NMR (CDCl ₃ , 400 MHz): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H) ^[1] ¹³ C NMR (CDCl ₃ , 100 MHz): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz) ^[1] Mass Spectrum (GC-MS): m/z 237 (M ⁺), 110, 83 ^[2]
5-Fluoro-2-iodoaniline	¹ H NMR (CDCl ₃ , 400 MHz): δ 7.54 (t, J = 7.6 Hz, 1H), 6.47 (d, J = 10.8 Hz, 1H), 6.27 (t, J = 8.8 Hz, 1H), 4.19 (s, 2H) ^[1] ¹³ C NMR (CDCl ₃ , 100 MHz): δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), 77.1 (d, J = 3.0 Hz) ^[1] Mass Spectrum (HRMS-ESI): m/z [M+H] ⁺ Calculated: 237.9528, Found: 237.9519 ^[1]
3-Fluoro-4-iodoaniline	Mass Spectrum (GC-MS): Spectral data available through John Wiley & Sons, Inc. ^[3]
2-Fluoro-3-iodoaniline	Spectroscopic data including NMR, HPLC, and LC-MS may be available from suppliers such as BLD Pharm. ^[4]
3-Fluoro-5-iodoaniline	Spectroscopic data including NMR, HPLC, and LC-MS may be available from suppliers such as BLD Pharm. ^[5]
4-Fluoro-2-iodoaniline	This isomer is commercially available, suggesting spectroscopic data exists. ^{[6][7]}
4-Fluoro-3-iodoaniline	This isomer is commercially available, suggesting spectroscopic data exists. ^[8]
2-Fluoro-5-iodoaniline	This isomer is commercially available, suggesting spectroscopic data exists. ^[9]

2-Fluoro-6-iodoaniline	No direct experimental data found in the search results.
3-Fluoro-2-iodoaniline	No direct experimental data found in the search results.

Note: The level of detail for spectroscopic data varies depending on the availability in public databases and literature. For some isomers, direct spectral data was not available, but they are listed as commercially available, implying that such data can be obtained from the respective suppliers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of fluorinated iodoaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing information on the substitution pattern of the aromatic ring.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the fluorinated iodoaniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the aromatic and amine proton regions (typically 0-10 ppm).

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the aromatic carbon region (typically 0-170 ppm).
 - A larger number of scans is usually required compared to ^1H NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and characterize the vibrational modes of the molecule, particularly the C-F, C-I, N-H, and aromatic C-H and C=C bonds.

Methodology:

- Sample Preparation (ATR Method):
 - Place a small amount of the solid fluorinated iodoaniline isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- Collect a background spectrum of the empty ATR crystal prior to sample analysis.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

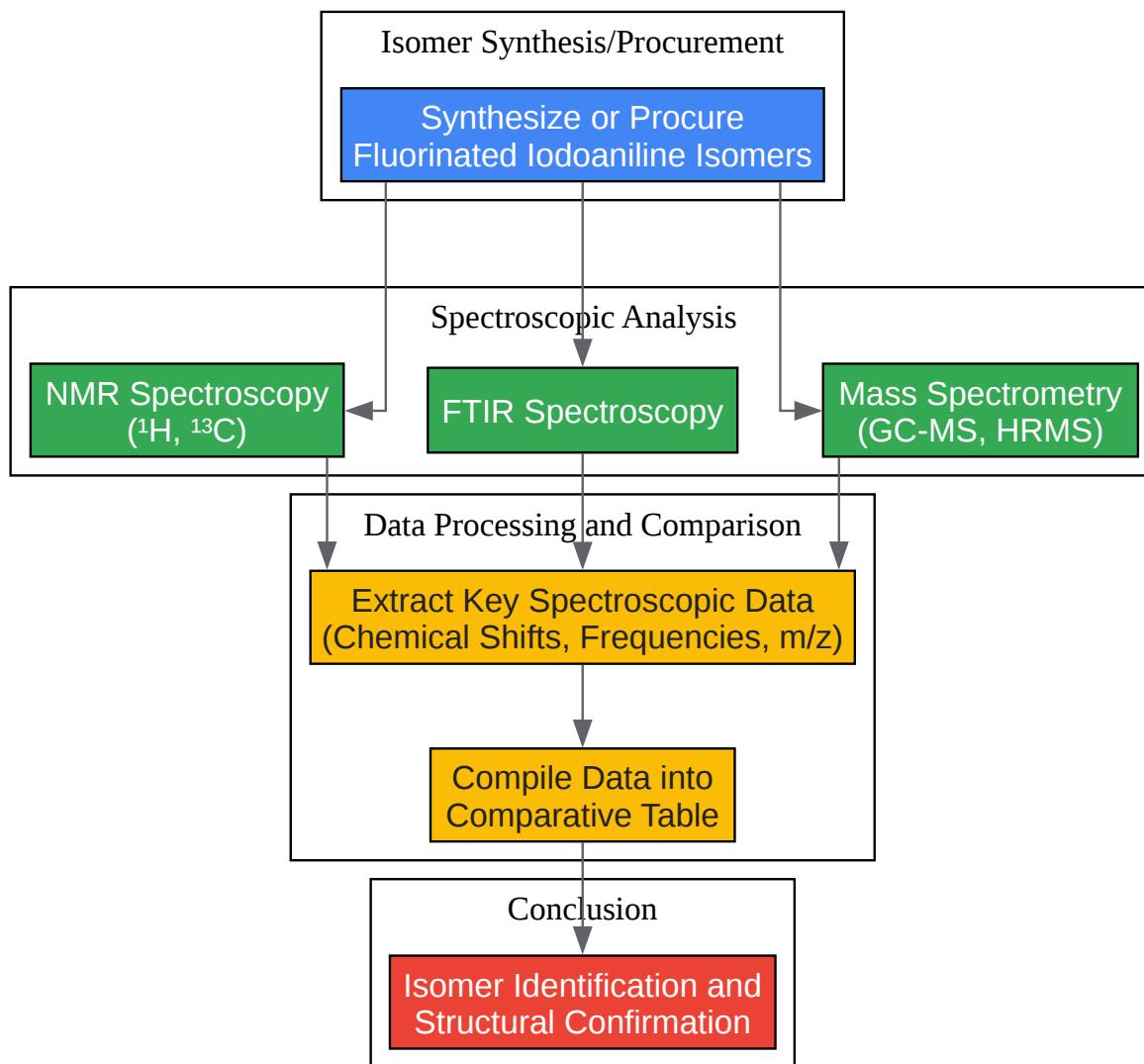
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or other soft ionization techniques can be used.
- Instrumentation: Utilize a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.
 - For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M^+) confirms the molecular weight of the isomer.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of fluorinated iodoaniline isomers.



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